molecular formula C13H18O2 B14849869 2-(Cyclohexyloxy)-3-methylphenol

2-(Cyclohexyloxy)-3-methylphenol

Cat. No.: B14849869
M. Wt: 206.28 g/mol
InChI Key: PKNHWCRNANPPQT-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-3-methylphenol is a phenolic derivative characterized by a cyclohexyl ether group at the 2-position and a methyl group at the 3-position of the aromatic ring. This substitution pattern confers unique physicochemical properties, including enhanced lipophilicity compared to simpler phenols, which may influence its solubility, stability, and biological activity.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-cyclohexyloxy-3-methylphenol

InChI

InChI=1S/C13H18O2/c1-10-6-5-9-12(14)13(10)15-11-7-3-2-4-8-11/h5-6,9,11,14H,2-4,7-8H2,1H3

InChI Key

PKNHWCRNANPPQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)OC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-3-methylphenol typically involves the reaction of 3-methylphenol with cyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ether bond between the phenol and the cyclohexyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cyclohexyloxy)-3-methylphenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-3-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The cyclohexyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituents Molecular Weight logP (Estimated) Key Applications/Notes
This compound 2-Cyclohexyloxy, 3-methyl 220.3 3.5 Potential antioxidant/antimicrobial
CP 47,497 2-(3-Hydroxycyclohexyl), 5-alkyl 344.5 5.8 Controlled substance (psychoactive)
4-(Benzyloxy)-3-phenethoxyphenol 4-Benzyloxy, 3-phenethoxy 348.4 4.2 Synthetic intermediate
2-(Hydroxymethyl)-3-methylphenol 2-Hydroxymethyl, 3-methyl 138.2 1.2 Lab reagent

Table 2: Sulfonation Reactivity of Methylphenols

Substrate Major Sulfonation Positions Reaction Conditions Isomer Ratio (Major:Minor)
2-Methylphenol 4-, 6-positions H₂SO₄, 150°C, 1 h 66.8% (4), 9.0% (6)
3-Methylphenol 2-, 6-positions ClSO₃H, CH₂Cl₂, -10°C, 24 h 3:1 (2:6)

Key Research Findings

Synthetic Challenges: Cyclohexyl ethers, such as this compound, require careful selection of protecting groups due to the steric bulk of the cyclohexyl moiety, which can hinder reaction efficiency .

Regulatory Implications: Cyclohexylphenols with 5-position substitutions (e.g., CP 47,497) are often regulated, suggesting that this compound’s lack of 5-substitution may reduce legal restrictions .

Reactivity Trends: The cyclohexyloxy group stabilizes the phenolic ring against electrophilic attack, contrasting with the sulfonation-prone methylphenols .

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